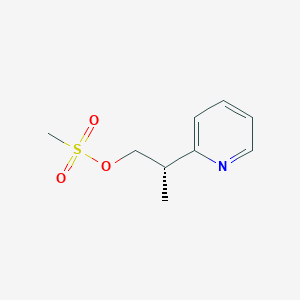
(S)-2-(pyridin-2-yl)propyl methanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-(pyridin-2-yl)propyl methanesulfonate is an organic compound that belongs to the class of sulfonate esters. It is characterized by the presence of a pyridine ring attached to a propyl chain, which is further linked to a methanesulfonate group. This compound is of interest in various fields of chemistry and biology due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(pyridin-2-yl)propyl methanesulfonate typically involves the reaction of (S)-2-(pyridin-2-yl)propan-1-ol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride. The general reaction scheme is as follows:
(S)-2-(pyridin-2-yl)propan-1-ol+methanesulfonyl chloride→(S)-2-(pyridin-2-yl)propyl methanesulfonate+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for reagent addition and product isolation can further streamline the production process.
Chemical Reactions Analysis
Types of Reactions
(S)-2-(pyridin-2-yl)propyl methanesulfonate can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The methanesulfonate group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.
Oxidation and Reduction: The pyridine ring can participate in redox reactions, although these are less common for the sulfonate ester itself.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the pyridine ring.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed to reduce the pyridine ring.
Major Products
Nucleophilic Substitution: The major products are typically the corresponding substituted pyridine derivatives.
Oxidation and Reduction: The products depend on the specific conditions and reagents used but may include various oxidized or reduced forms of the pyridine ring.
Scientific Research Applications
(S)-2-(pyridin-2-yl)propyl methanesulfonate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used to modify biomolecules, such as proteins and nucleic acids, through nucleophilic substitution reactions.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of (S)-2-(pyridin-2-yl)propyl methanesulfonate involves the formation of a covalent bond between the methanesulfonate group and a nucleophilic site on the target molecule. This reaction can modify the structure and function of the target, leading to various biological and chemical effects. The molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
®-2-(pyridin-2-yl)propyl methanesulfonate: The enantiomer of the compound, which may have different reactivity and biological activity.
2-(pyridin-2-yl)ethyl methanesulfonate: A structurally similar compound with a shorter alkyl chain.
2-(pyridin-2-yl)propyl tosylate: A related sulfonate ester with a tosylate group instead of a methanesulfonate group.
Uniqueness
(S)-2-(pyridin-2-yl)propyl methanesulfonate is unique due to its specific stereochemistry and the presence of the methanesulfonate group, which imparts distinct reactivity and properties compared to other similar compounds. Its ability to participate in nucleophilic substitution reactions makes it a valuable tool in synthetic chemistry and bioconjugation applications.
Properties
Molecular Formula |
C9H13NO3S |
|---|---|
Molecular Weight |
215.27 g/mol |
IUPAC Name |
[(2S)-2-pyridin-2-ylpropyl] methanesulfonate |
InChI |
InChI=1S/C9H13NO3S/c1-8(7-13-14(2,11)12)9-5-3-4-6-10-9/h3-6,8H,7H2,1-2H3/t8-/m1/s1 |
InChI Key |
RTPOCJKBNHDZGL-MRVPVSSYSA-N |
Isomeric SMILES |
C[C@H](COS(=O)(=O)C)C1=CC=CC=N1 |
Canonical SMILES |
CC(COS(=O)(=O)C)C1=CC=CC=N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















